Ethyl 3-(4-methoxy-2,5-dimethylbenzenesulfonamido)-3-(3-nitrophenyl)propanoate
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Overview
Description
Ethyl 3-(4-methoxy-2,5-dimethylbenzenesulfonamido)-3-(3-nitrophenyl)propanoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a sulfonamide group, a nitrophenyl group, and an ester functional group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-methoxy-2,5-dimethylbenzenesulfonamido)-3-(3-nitrophenyl)propanoate typically involves multiple steps:
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Formation of the Sulfonamide Intermediate
Starting Materials: 4-methoxy-2,5-dimethylbenzenesulfonyl chloride and an appropriate amine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
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Coupling with the Nitrobenzene Derivative
Starting Materials: The sulfonamide intermediate and 3-nitrobenzaldehyde.
Reaction Conditions: This step often involves a condensation reaction using a catalyst such as piperidine under reflux conditions in ethanol.
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Esterification
Starting Materials: The resulting product from the previous step and ethyl bromoacetate.
Reaction Conditions: The esterification is typically performed in the presence of a base like potassium carbonate in an aprotic solvent such as acetone.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidation of the methoxy group to a carboxylic acid or the nitro group to a nitroso or amino group.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Conditions: Conducted under anhydrous conditions or in the presence of a solvent like ethanol.
Products: Reduction of the nitro group to an amine.
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Substitution
Reagents: Nucleophiles like sodium methoxide or electrophiles like alkyl halides.
Conditions: Typically performed in polar aprotic solvents such as dimethylformamide.
Products: Substitution at the aromatic ring or the ester group.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potentially used in catalytic processes due to its functional groups.
Biology
Enzyme Inhibition: The sulfonamide group can mimic natural substrates of certain enzymes, making it useful in studying enzyme mechanisms.
Drug Development: Potential lead compound for designing new pharmaceuticals targeting specific biological pathways.
Medicine
Antimicrobial Agents: The sulfonamide group is known for its antimicrobial properties, making this compound a candidate for developing new antibiotics.
Anti-inflammatory Agents: Potential use in the development of anti-inflammatory drugs due to its structural similarity to known anti-inflammatory compounds.
Industry
Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: Potential use in the synthesis of agrochemicals for pest control.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-methoxy-2,5-dimethylbenzenesulfonamido)-3-(3-nitrophenyl)propanoate depends on its application:
Enzyme Inhibition: The sulfonamide group can bind to the active site of enzymes, inhibiting their activity by mimicking the natural substrate.
Receptor Binding: The compound may interact with specific receptors in biological systems, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-methoxybenzenesulfonamido)-3-(3-nitrophenyl)propanoate: Lacks the dimethyl groups, potentially altering its reactivity and biological activity.
Ethyl 3-(4-methoxy-2,5-dimethylbenzenesulfonamido)-3-phenylpropanoate: Lacks the nitro group, which may affect its chemical and biological properties.
Ethyl 3-(benzenesulfonamido)-3-(3-nitrophenyl)propanoate: Lacks the methoxy and dimethyl groups, leading to different reactivity and applications.
Uniqueness
Ethyl 3-(4-methoxy-2,5-dimethylbenzenesulfonamido)-3-(3-nitrophenyl)propanoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both electron-donating (methoxy, dimethyl) and electron-withdrawing (nitro) groups allows for a wide range of chemical transformations and applications.
Properties
IUPAC Name |
ethyl 3-[(4-methoxy-2,5-dimethylphenyl)sulfonylamino]-3-(3-nitrophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O7S/c1-5-29-20(23)12-17(15-7-6-8-16(11-15)22(24)25)21-30(26,27)19-10-13(2)18(28-4)9-14(19)3/h6-11,17,21H,5,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FACHAKSWPLDFJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC(=C(C=C2C)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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